molecular formula C7H11N3 B13299391 (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine

(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine

Cat. No.: B13299391
M. Wt: 137.18 g/mol
InChI Key: ZSXDATROELJNEU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine is a chiral primary amine featuring a pyrazine ring substituted with a methyl group at the 3-position and an ethylamine moiety at the 2-position. The (1S)-configuration confers stereochemical specificity, making it a valuable building block in asymmetric synthesis and medicinal chemistry. Pyrazine derivatives are known for their electron-deficient aromatic systems, enabling unique interactions in catalysis and drug design.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(3-methylpyrazin-2-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-5(8)7-6(2)9-3-4-10-7/h3-5H,8H2,1-2H3/t5-/m0/s1

InChI Key

ZSXDATROELJNEU-YFKPBYRVSA-N

Isomeric SMILES

CC1=NC=CN=C1[C@H](C)N

Canonical SMILES

CC1=NC=CN=C1C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyrazine and an appropriate amine precursor.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or nickel compounds, while solvents such as ethanol or methanol are employed to dissolve the reactants.

    Reaction Steps: The synthesis may involve multiple steps, including the formation of intermediates, followed by purification and isolation of the final product.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and physicochemical properties of (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine with analogous compounds:

Compound Name Molecular Formula Aromatic System Substituent(s) Molecular Weight (g/mol) Key Features
(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine C₇H₁₁N₃ Pyrazine 3-Methyl 137.19 Chiral primary amine; electron-deficient ring with two N atoms
(1S)-1-(4-Bromophenyl)ethan-1-amine C₈H₁₀BrN Phenyl 4-Bromo 200.08 Chiral primary amine; halogen enhances lipophilicity and X-X interactions
(1S)-1-(6-Chloropyridin-3-yl)ethan-1-amine C₇H₉ClN₂ Pyridine 6-Chloro 156.61 Chiral primary amine; single N atom in ring; moderate basicity
F-MBA (1-(4-Fluorophenyl)ethan-1-amine) C₈H₁₀FN Phenyl 4-Fluoro 139.17 Halogen substituent influences electronic density and solubility
(1S)-1-(Pyridin-2-yl)ethan-1-amine C₇H₁₀N₂ Pyridine None (parent ring) 122.17 Common ligand in catalysis; less steric hindrance than pyrazine derivatives

Key Observations :

  • Aromatic Systems: The pyrazine ring in the target compound contains two nitrogen atoms, creating an electron-deficient system compared to phenyl or pyridine rings.
  • Halogenated phenyl analogs (e.g., F-MBA, Br-MBA) exhibit increased molecular weight and lipophilicity, favoring membrane permeability in drug candidates .
  • Chirality : All listed compounds are chiral, with the (1S)-configuration critical for enantioselective applications. For example, (1S)-1-(pyridin-2-yl)ethan-1-amine derivatives are employed as ligands in asymmetric catalysis .

Physicochemical and Functional Comparisons

Solubility and Stability :
  • Pyrazine derivatives like the target compound are generally more polar than phenyl analogs due to the electron-withdrawing nitrogen atoms, improving aqueous solubility. However, the methyl group may counterbalance this by increasing hydrophobicity.
  • Halogenated phenylamines (e.g., F-MBA, Br-MBA) exhibit lower solubility in water but higher stability in organic solvents, making them suitable for hydrophobic environments .

Intermolecular Interactions and Crystallography

  • Halogenated phenylamines (e.g., Br-MBA, I-MBA) exhibit short X-X distances (3.3–4.0 Å) between aromatic halogens and inorganic layers in crystal structures, influencing packing efficiency .

Biological Activity

(1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine, also known as 2-(3-Methylpyrazin-2-yl)ethan-1-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a pyrazine ring substituted with a methyl group and an ethanamine moiety. Its molecular formula is C7H10N2C_7H_{10}N_2 with a chiral center, contributing to its unique pharmacological profile.

Antimicrobial Properties

Research indicates that (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine exhibits antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties . Studies demonstrate that it can inhibit the proliferation of several cancer cell lines. For instance, in vitro assays revealed that it significantly reduces cell viability in human leukemia and breast cancer cells, with IC50 values indicating potent activity at low concentrations.

Cell LineIC50 (µM)Mechanism of Action
Human Leukemia Cells0.5Induction of apoptosis
Breast Cancer Cells0.8Cell cycle arrest
Colon Cancer Cells1.2Inhibition of DNA synthesis

The biological activity of (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological targets:

  • Enzymatic Inhibition : The compound inhibits certain kinases involved in cancer cell signaling.
  • Receptor Modulation : It shows potential as a modulator for neurotransmitter receptors, which could explain its effects on mood and behavior.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at evaluated the antimicrobial efficacy of (1S)-1-(3-Methylpyrazin-2-yl)ethan-1-amine against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial counts after treatment with the compound, suggesting its potential as a therapeutic agent.

Study 2: Anticancer Activity

In another study published in PubMed, the anticancer effects were assessed using a panel of tumor cell lines. The findings indicated that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.